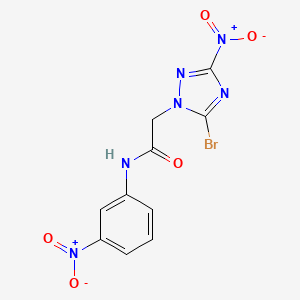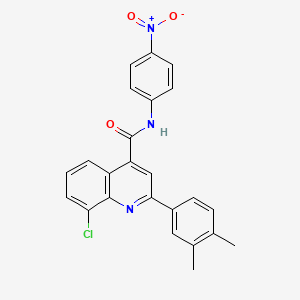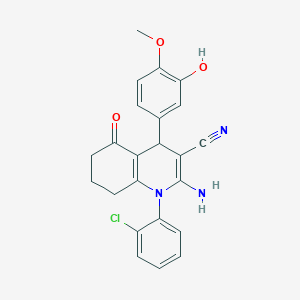
2-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(3-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(3-nitrophenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Bromination and Nitration: The triazole ring is then brominated and nitrated using bromine and nitric acid, respectively, under controlled conditions.
Acetylation: The final step involves the acetylation of the triazole derivative with 3-nitroaniline in the presence of acetic anhydride and a catalyst such as pyridine.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, to form nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like sodium azide, thiourea.
Major Products
Oxidation: Nitroso derivatives, hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-cancer or anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(3-nitrophenyl)acetamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The nitro and bromo groups may play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-1H-1,2,4-triazol-1-yl)-N-phenylacetamide
- 2-(3-Nitro-1H-1,2,4-triazol-1-yl)-N-(3-nitrophenyl)acetamide
Uniqueness
2-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(3-nitrophenyl)acetamide is unique due to the presence of both bromo and nitro groups on the triazole ring, which may confer distinct chemical and biological properties compared to other triazole derivatives.
Properties
Molecular Formula |
C10H7BrN6O5 |
|---|---|
Molecular Weight |
371.10 g/mol |
IUPAC Name |
2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H7BrN6O5/c11-9-13-10(17(21)22)14-15(9)5-8(18)12-6-2-1-3-7(4-6)16(19)20/h1-4H,5H2,(H,12,18) |
InChI Key |
SNCBMDYFEIMYHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CN2C(=NC(=N2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.7]dodecane-3-thione](/img/structure/B11513847.png)
![2-(4-Tert-butylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11513848.png)
![2-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11513853.png)


![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B11513865.png)

![N-[(2E)-4-(4-ethoxyphenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]ethanamine](/img/structure/B11513883.png)
![5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2,1,3-benzoxadiazole](/img/structure/B11513886.png)
![5-{[(2-chlorophenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11513888.png)

![1-(4-bromophenyl)-3-(3-chlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11513896.png)
![4-{5-[(4-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11513909.png)
![5-{[ethyl(dimethyl)silyl]methyl}-6-hydroxy-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B11513912.png)
